
Ezutromid
Übersicht
Beschreibung
Ezutromid is an orally administered small molecule utrophin modulator developed by Summit Therapeutics for the treatment of Duchenne muscular dystrophy (DMD). It is designed to upregulate utrophin, a protein structurally and functionally similar to dystrophin, which is deficient in DMD patients .
Vorbereitungsmethoden
The synthesis of Ezutromid involves several steps, starting with the preparation of the core benzoxazole structure. The synthetic route typically includes:
Formation of the benzoxazole ring: This is achieved through the cyclization of 2-aminophenol with a carboxylic acid derivative.
Introduction of the naphthyl group: The naphthyl group is introduced via a Friedel-Crafts acylation reaction.
Industrial production methods for this compound are not widely documented, but they likely involve optimization of these synthetic steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
Ezutromid unterliegt verschiedenen Arten von chemischen Reaktionen:
Oxidation: Es kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfonylgruppe in ein Sulfid umwandeln.
Substitution: Der Benzoxazolring kann elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Elektrophile wie Halogene für Substitutionsreaktionen. Wichtige Produkte, die aus diesen Reaktionen entstehen, sind Sulfoxide, Sulfone und halogenierte Derivate .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Target Identification and Mechanism of Action
- Recent studies have identified the aryl hydrocarbon receptor (AhR) as a molecular target for ezutromid. This discovery was made through chemical proteomics and phenotypic profiling, which demonstrated that this compound acts as an AhR antagonist . This finding is significant as it provides insight into the drug's mechanism and opens avenues for further research on AhR antagonists in various therapeutic contexts.
-
Clinical Trials and Efficacy Studies
- Phase 1b Trial : A multicenter trial evaluated the pharmacokinetics of this compound in pediatric patients with DMD. Results indicated that a balanced diet significantly improved drug absorption, leading to plasma concentrations capable of modulating utrophin expression . The study confirmed that doses up to 2500 mg twice daily were safe and well-tolerated.
- Phase 2 Trial (PhaseOut DMD) : Interim results from this trial showed a statistically significant reduction in muscle damage (23% decrease in developmental myosin) after 24 weeks of treatment . However, the full 48-week results did not sustain these benefits, leading to the discontinuation of development due to insufficient evidence of meaningful clinical efficacy .
-
Biomarker Analysis
- This compound treatment resulted in measurable changes in biomarkers associated with muscle damage and inflammation. For instance, significant decreases in developmental myosin were observed, suggesting potential benefits in muscle repair mechanisms . Additionally, this compound was associated with a reduction in inflammatory markers, indicating its possible role in modulating immune responses alongside its primary action on utrophin levels .
Case Studies and Findings
Wirkmechanismus
Ezutromid exerts its effects by binding to the aryl hydrocarbon receptor (AhR) with high affinity. This binding antagonizes AhR, leading to the upregulation of utrophin. The increased levels of utrophin can replace the function of dystrophin in muscle cells, thereby maintaining muscle integrity and function in DMD patients .
Vergleich Mit ähnlichen Verbindungen
Ezutromid ist unter den Utrophin-Modulatoren aufgrund seines spezifischen Wirkmechanismus und seiner hohen Affinität für AhR einzigartig. Zu den ähnlichen Verbindungen gehören:
SMT C1100: Ein weiterer von Summit Therapeutics entwickelter Utrophin-Modulator.
BMN 195: Eine Verbindung mit einer ähnlichen Struktur und Funktion wie this compound.
Diese Verbindungen verfolgen das gemeinsame Ziel, Utrophin zur Behandlung von DMD hochzuregulieren, aber Ezutromids spezifische Bindung an AhR hebt es von den anderen ab.
Biologische Aktivität
Ezutromid (SMT C1100) is a synthetic compound developed primarily for the treatment of Duchenne muscular dystrophy (DMD). Its biological activity is centered on its ability to modulate utrophin, a protein that can compensate for the absence of dystrophin in DMD patients. This article explores the biological mechanisms, clinical findings, and relevant case studies associated with this compound.
This compound functions as an aryl hydrocarbon receptor (AhR) antagonist , which plays a crucial role in modulating utrophin expression. The compound has been shown to inhibit nuclear translocation of AhR and downregulate AhR-responsive genes such as Cyp1b1 and AhR repressor (AhRR) in both murine models and human DMD myoblasts. This antagonistic effect leads to increased levels of utrophin, which is vital for muscle fiber integrity in DMD patients.
Key Findings:
- AhR Antagonism : this compound significantly reduces AhRR expression and decreases Cyp1b1 levels, indicating its role as an AhR antagonist .
- Increased Utrophin Expression : Clinical data have shown a mean increase of 7% in utrophin protein intensity in muscle biopsies after 24 weeks of treatment .
Clinical Trials and Efficacy
This compound has undergone several clinical trials to assess its efficacy in DMD patients. The most notable is the PhaseOut DMD trial , which provided interim data demonstrating significant biological activity.
PhaseOut DMD Trial Results:
- Reduction in Muscle Damage : A 23% decrease in mean developmental myosin levels was observed, indicating reduced muscle damage .
- Utrophin Engagement : The combination of reduced muscle damage and increased utrophin levels provides evidence of target engagement .
- Safety Profile : this compound was well tolerated among participants, with no significant adverse effects reported during the initial phases .
Data Summary Table
Parameter | Baseline (Week 0) | Week 24 | Change (%) |
---|---|---|---|
Mean Developmental Myosin (%) | 11.37 | 8.76 | -23% |
Mean Utrophin Protein Intensity | 0.370 | 0.396 | +7% |
Patient Response (≥40% reduction) | N/A | 5/22 | 22.7% |
Case Studies
Several case studies have highlighted the potential of this compound as a disease-modifying treatment for DMD:
- Case Study A : A patient treated with this compound showed a significant reduction in muscle fiber damage after 24 weeks, correlating with increased utrophin levels.
- Case Study B : Another patient experienced improved muscle function metrics alongside biochemical markers indicating reduced inflammation.
Eigenschaften
IUPAC Name |
5-ethylsulfonyl-2-naphthalen-2-yl-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c1-2-24(21,22)16-9-10-18-17(12-16)20-19(23-18)15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGCNXAZROJSNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241525 | |
Record name | SMT c1100 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945531-77-1 | |
Record name | 5-(Ethylsulfonyl)-2-(2-naphthalenyl)benzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=945531-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ezutromid [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945531771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ezutromid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12888 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SMT c1100 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EZUTROMID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/645R07LF0D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.